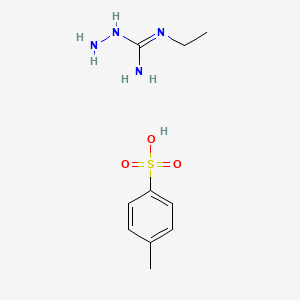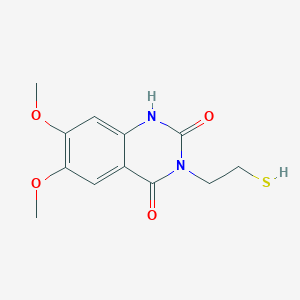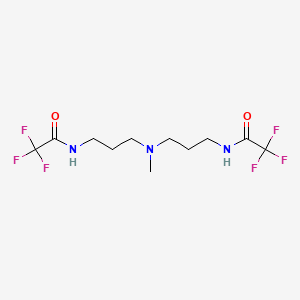
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- is a complex organosilicon compound. It features a silane group bonded to a cyclohexene ring, which is further substituted with ethenyl, methyl, and phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- typically involves the hydrosilylation of a suitable cyclohexene derivative with a silane reagent. Commonly used reagents include dimethylphenylsilane and a catalyst such as platinum or rhodium complexes. The reaction is carried out under controlled conditions, often at elevated temperatures and pressures, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product, which is essential for its applications in various fields.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenyl and ethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems and as a bio-compatible material.
Medicine: Research is ongoing into its use in medical implants and prosthetics due to its stability and biocompatibility.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially altering their activity.
Pathways Involved: It may influence signaling pathways related to cell adhesion and proliferation, making it useful in biomedical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylsilane: Similar in structure but lacks the ethenyl and phenyl groups.
Phenylsilane: Contains a phenyl group but lacks the cyclohexene ring.
Dimethylsilane: Contains two methyl groups but lacks the cyclohexene and phenyl groups.
Uniqueness
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- is unique due to its combination of ethenyl, methyl, and phenyl groups attached to a cyclohexene ring. This unique structure imparts distinct chemical properties, making it valuable in specialized applications where other silanes may not be suitable.
Propriétés
Numéro CAS |
159692-35-0 |
|---|---|
Formule moléculaire |
C17H24Si |
Poids moléculaire |
256.5 g/mol |
Nom IUPAC |
(3-ethenyl-1-methylcyclohex-3-en-1-yl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C17H24Si/c1-5-15-10-9-13-17(2,14-15)18(3,4)16-11-7-6-8-12-16/h5-8,10-12H,1,9,13-14H2,2-4H3 |
Clé InChI |
GFTBQXIGUXGASS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC=C(C1)C=C)[Si](C)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)


![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)

![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)





